molecular formula C16H11NO3 B11854772 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-2-(phenylamino)- CAS No. 213273-03-1

4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-2-(phenylamino)-

Katalognummer: B11854772
CAS-Nummer: 213273-03-1
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: WZIRZJDPPIXKEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form formyl derivatives of aromatic compounds. The process begins with the reaction of chromone with N-phenylhydroxylamine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification methods such as recrystallization using solvents like hexane and chloroform can be employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 4-Oxo-2-(phenylamino)-4H-chromene-3-carboxylic acid.

    Reduction: 4-Oxo-2-(phenylamino)-4H-chromene-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and interference with cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde is unique due to its chromone core structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it a valuable molecule for drug discovery and development.

Eigenschaften

CAS-Nummer

213273-03-1

Molekularformel

C16H11NO3

Molekulargewicht

265.26 g/mol

IUPAC-Name

2-anilino-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C16H11NO3/c18-10-13-15(19)12-8-4-5-9-14(12)20-16(13)17-11-6-2-1-3-7-11/h1-10,17H

InChI-Schlüssel

WZIRZJDPPIXKEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.